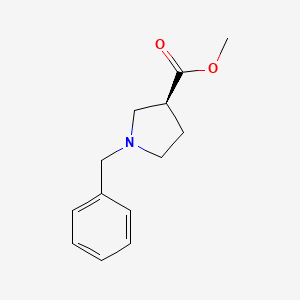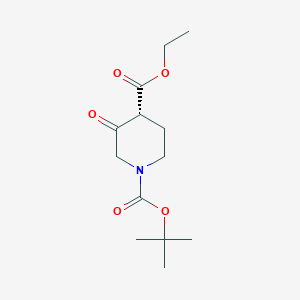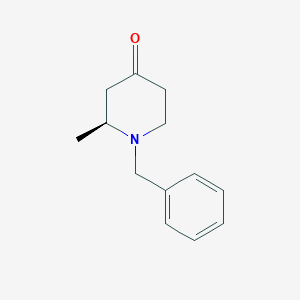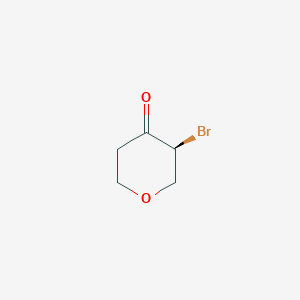
(S)-methyl 1-benzylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 1-benzylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-benzylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method is the reaction of benzylamine with methyl 3-pyrrolidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 1-benzylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-methyl 1-benzylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (S)-methyl 1-benzylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzylpyrrolidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
1-Benzylpyrrolidine-3-carboxylic acid: The carboxylic acid derivative of the compound.
3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: A related compound with a hydroxymethyl group.
Uniqueness
(S)-methyl 1-benzylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties. Its methyl ester group and (S)-configuration may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (3S)-1-benzylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFCUOFVSNTTG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216950.png)
![(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216952.png)
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
![(6S)-6-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216974.png)
![(6R)-6-[(2-methylpropan-2-yl)oxymethyl]-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216979.png)
![(8aS)-spiro[2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-4,3'-oxetane];oxalic acid](/img/structure/B8216984.png)
![5,8-Diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216986.png)
![2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride](/img/structure/B8216999.png)




![(5R)-1-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B8217052.png)
![[(2R)-azetidin-2-yl]methanamine;dihydrochloride](/img/structure/B8217055.png)
